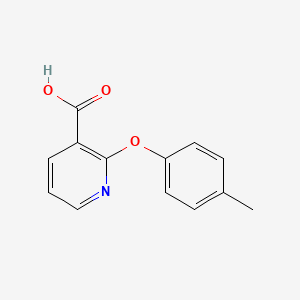
4-Tert-butyl-2,6-dimethylbenzolsulfonylchlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride is amines . As an amine reactive reagent , it interacts with amines in biochemical reactions.
Mode of Action
The compound’s interaction with its targets involves the formation of sulfonamides . This reaction is facilitated by the presence of a sulfonyl chloride group in the compound, which is highly reactive towards amines .
Pharmacokinetics
Its physical properties such as its solid state , and its predicted melting point of 114.96° C and boiling point of 324.12° C suggest that it may have low bioavailability due to poor solubility.
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the reactivity of the compound towards amines might be affected by the pH of the environment. Furthermore, the compound’s stability might be influenced by temperature, as suggested by its storage recommendation at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride typically involves the sulfonation of 4-tert-butyl-2,6-dimethylbenzene followed by chlorination. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods: In industrial settings, the production of 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves maintaining precise temperature and pressure conditions to optimize the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters .
Vergleich Mit ähnlichen Verbindungen
4-Tert-butyl-2,6-dimethylbenzenesulfonamide: This compound is similar in structure but contains an amide group instead of a chloride group.
4-Tert-butyl-2,6-dimethylbenzenesulfonic acid: This compound has a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness: 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride is unique due to its high reactivity with nucleophiles, making it a valuable reagent in organic synthesis and industrial applications . Its ability to form stable sulfonamide and sulfonate derivatives sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWYWYSLHBTTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397620 | |
| Record name | 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70823-04-0 | |
| Record name | 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Chloromethyl)-3-(4-[5-(chloromethyl)-1,2,4-oxadiazol-3-YL]phenyl)-1,2,4-oxadiazole](/img/structure/B1622347.png)
![Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1622348.png)
![2-benzyl-4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1622350.png)
![4-[4-(tert-butyl)phenyl]-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1622351.png)


![4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1622356.png)
![8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1622359.png)





